2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
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Overview
Description
2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon This particular compound features a chromene core, which is a fused ring system consisting of a benzene ring and a pyran ring
Preparation Methods
The synthesis of 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-chlorobenzaldehyde with malononitrile in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with 4-methyl-2-oxo-2H-chromene-3-carbaldehyde to yield the target compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .
Chemical Reactions Analysis
2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile can undergo various chemical reactions due to the presence of multiple reactive sites. Some of the common reactions include:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the existing substituents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development and medicinal chemistry research.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile can be compared with other similar compounds, such as:
2-amino-4-phenylthiazole derivatives: These compounds also exhibit a range of biological activities, including anticancer and antimicrobial properties, but differ in their core structure and specific functional groups.
2-aminothiazole-based compounds: These compounds are known for their diverse biological activities and are used in drug development for various therapeutic targets.
Indole derivatives: Indole-based compounds share some biological activities with the target compound but have a different core structure and functional group arrangement.
Properties
IUPAC Name |
2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-9-5-13(21)16-14(6-9)22-17(20)12(8-19)15(16)10-3-2-4-11(18)7-10/h2-4,7,9,15H,5-6,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTLGHUSKDHQCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)Cl)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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